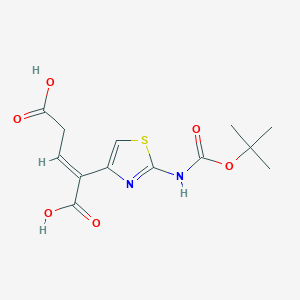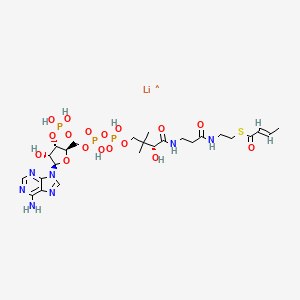
1-Oleoyl-sn-glycerol
Overview
Description
(2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate is a chemical compound that belongs to the class of fatty acid esters It is characterized by the presence of a glycerol backbone esterified with an unsaturated fatty acid, specifically oleic acid
Mechanism of Action
Target of Action
1-Oleoyl-sn-glycerol, also known as (2s)-2,3-Dihydroxypropyl (9z)-Octadec-9-Enoate, primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
This compound acts as a synthetic, cell-permeable diacylglycerol analog . It activates PKC, which results in the phosphorylation of a 40 kDa protein . This interaction with PKC and the subsequent phosphorylation of proteins can lead to various downstream effects, altering cellular functions .
Biochemical Pathways
The activation of PKC by this compound can affect multiple biochemical pathways. PKC plays a crucial role in several signal transduction cascades and is involved in the regulation of many cellular processes, including cell cycle progression, apoptosis, and differentiation .
Pharmacokinetics
It’s known that this compound can permeate cells . The bioavailability of this compound is likely influenced by its lipophilic nature, which allows it to readily cross cell membranes.
Result of Action
The activation of PKC by this compound can lead to a variety of cellular responses. For instance, it has been shown to induce the production of superoxide , a reactive oxygen species involved in cellular signaling and immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate typically involves the esterification of glycerol with oleic acid. The reaction can be catalyzed by acidic or enzymatic catalysts. A common method involves the use of sulfuric acid as a catalyst under reflux conditions. The reaction proceeds as follows:
Glycerol and Oleic Acid Reaction: Glycerol is reacted with oleic acid in the presence of sulfuric acid. The mixture is heated under reflux to facilitate the esterification process.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of (2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate can be scaled up using continuous flow reactors. Enzymatic catalysis, using lipases, is also a preferred method due to its specificity and mild reaction conditions. The process involves:
Continuous Flow Reactor: Glycerol and oleic acid are continuously fed into a reactor where they react in the presence of an acidic catalyst.
Enzymatic Catalysis: Lipases are used to catalyze the esterification reaction at moderate temperatures, resulting in high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or diols.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups in the glycerol backbone can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is used to reduce the ester to alcohols under anhydrous conditions.
Substitution: Hydroxyl groups can be substituted using reagents like tosyl chloride (TsCl) in the presence of a base.
Major Products Formed
Oxidation: The major products include epoxides, diols, aldehydes, and ketones.
Reduction: The major products are the corresponding alcohols.
Substitution: The products depend on the substituent introduced, such as tosylates or other ester derivatives.
Scientific Research Applications
(2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate has several scientific research applications:
Chemistry: It is used as a model compound for studying esterification and transesterification reactions.
Biology: The compound is studied for its role in lipid metabolism and its potential as a bioactive lipid.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of biodegradable lubricants and surfactants.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,3-Dihydroxypropyl (9Z)-9-tetradecenoate: Similar structure but with a shorter fatty acid chain.
(2S)-2,3-Dihydroxypropyl (2R)-2-hydroxy-3-[(9Z)-9-octadecenoyloxy]propyl phosphatato: Contains a phosphate group, making it more hydrophilic.
Uniqueness
(2S)-2,3-Dihydroxypropyl (9Z)-Octadec-9-enoate is unique due to its specific combination of a glycerol backbone with an unsaturated fatty acid. This structure imparts distinct physicochemical properties, such as amphiphilicity and the ability to form micelles, which are valuable in various applications.
Properties
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,22-23H,2-8,11-19H2,1H3/b10-9-/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRNAYUHWVFMIP-QJRAZLAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(18:1(9Z)/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
129784-87-8 | |
| Record name | MG(18:1(9Z)/0:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










